molecular formula C8H16N2O6S B2857063 N-(N-Boc-sulfamoyl)glycine Methyl Ester CAS No. 174466-48-9

N-(N-Boc-sulfamoyl)glycine Methyl Ester

Cat. No.: B2857063
CAS No.: 174466-48-9
M. Wt: 268.28
InChI Key: LUFZRUXWJBVEPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Boc-sulfamoyl)glycine Methyl Ester typically involves the reaction of glycine methyl ester with tert-butoxycarbonyl (Boc) sulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of larger reaction vessels, more efficient mixing, and potentially continuous flow processes to improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(N-Boc-sulfamoyl)glycine Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-Boc-sulfamoyl)glycine Methyl Ester has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(N-Boc-sulfamoyl)glycine Methyl Ester primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions . The molecular targets and pathways involved are primarily related to its use in synthetic chemistry rather than biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-glycine methyl ester
  • N-Boc-alanine methyl ester
  • N-Boc-phenylalanine methyl ester

Uniqueness

N-(N-Boc-sulfamoyl)glycine Methyl Ester is unique due to the presence of the sulfonamide group, which provides additional stability and reactivity compared to other Boc-protected amino acid esters. This makes it particularly useful in specific synthetic applications where enhanced stability is required .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylsulfamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFZRUXWJBVEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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